6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative
6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 6-Iodochroman-4-ol is limited. This guide provides a comprehensive overview based on available information for its precursor and related analogs, supplemented with predictive insights and detailed hypothetical protocols to facilitate future research.
Introduction
Chroman-4-ols are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom, such as iodine, into the chroman backbone can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on 6-Iodochroman-4-ol, a derivative with potential for further investigation in drug discovery and development.
Chemical Properties
Properties of 6-Iodochroman-4-one (Precursor)
The direct precursor to 6-Iodochroman-4-ol is 6-Iodochroman-4-one. Key data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101714-35-6 | [1] |
| Molecular Formula | C₉H₇IO₂ | [1] |
| Molecular Weight | 274.057 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | SDUOLEARZNZVAN-UHFFFAOYSA-N | [1] |
Predicted Properties of 6-Iodochroman-4-ol
The following table summarizes the predicted and known properties of 6-Iodochroman-4-ol. It is important to note that the physical properties are yet to be experimentally determined and reported.
| Property | Value |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| Appearance | Not available (likely a solid) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available (expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane) |
| NMR Data (¹H, ¹³C) | Not available |
| Mass Spectrometry Data | Not available |
Experimental Protocols
A detailed experimental protocol for the synthesis and characterization of 6-Iodochroman-4-ol is not currently published. However, based on standard organic chemistry procedures for the reduction of chromanones, a reliable synthetic method can be proposed.
Synthesis of 6-Iodochroman-4-ol from 6-Iodochroman-4-one
Principle: The synthesis involves the reduction of the ketone functional group in 6-Iodochroman-4-one to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
Materials:
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6-Iodochroman-4-one
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Methanol (MeOH), anhydrous
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Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexane for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 6-Iodochroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
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Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 6-Iodochroman-4-ol by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities
While no specific biological studies on 6-Iodochroman-4-ol have been reported, the broader class of chroman-4-ols and related chromanones have shown promising activities in several therapeutic areas.
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Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for SIRT2 inhibition. The presence of an iodine atom at the 6-position of 6-Iodochroman-4-ol suggests it could be a potent and selective SIRT2 inhibitor.
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Antimicrobial Activity: Chroman-4-one and their derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The specific contribution of an iodo-substituent at the 6-position to the antimicrobial spectrum and potency of the chromanol scaffold warrants further investigation.
Visualizations
Synthetic Workflow and Biological Evaluation Cascade
The following diagram illustrates a logical workflow for the synthesis of 6-Iodochroman-4-ol and a subsequent cascade for its preliminary biological evaluation.
Caption: Synthetic workflow and potential biological screening cascade for 6-Iodochroman-4-ol.
Conclusion
6-Iodochroman-4-ol represents an intriguing, yet underexplored, molecule within the pharmacologically relevant chromanol class. Based on the known activities of related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly as a SIRT2 inhibitor or an antimicrobial agent. The provided hypothetical synthesis protocol and evaluation workflow offer a clear path for researchers to begin investigating the chemical and biological properties of this compound. Further experimental studies are essential to fully elucidate its characteristics and therapeutic potential.
